

benserazide hydrochloride PiIB inhibitory potency IC50

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Compound Focus: Benserazide Hydrochloride

CAS No.: 14919-77-8

Cat. No.: S606008

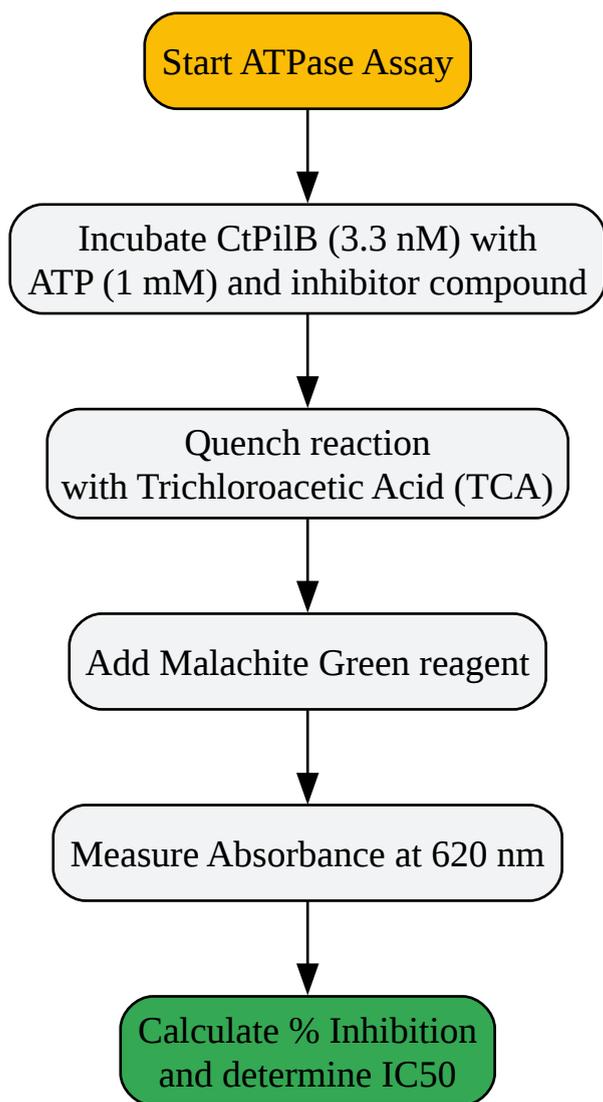
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PiIB Inhibitory Potency Data

Compound Name	IC ₅₀ against PiIB	Experimental Organism / Enzyme	Key Characteristics
Benserazide	3.68 - 3.69 μM [1] [2]	<i>Chloracidobacterium thermophilum</i> PiIB (CtPiIB) [1] [2]	FDA-approved drug; first-generation inhibitor [1]
Benserazide derivative 11c	0.58 μM (580 nM) [1]	<i>Chloracidobacterium thermophilum</i> PiIB (CtPiIB) [1]	Optimized analogue with improved potency & selectivity [1]
Levodopa	Data from HTS (Specific IC ₅₀ not detailed in results) [2]	<i>Chloracidobacterium thermophilum</i> PiIB (CtPiIB) [2]	Identified alongside benserazide in same HTS [2]

Experimental Protocol for IC₅₀ Determination

The primary data for benserazide and its derivatives were obtained using a well-established **malachite green-based ATPase assay** to measure the inhibition of PilB's enzymatic activity [1] [2]. The workflow and key steps of this process are as follows:



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The core principle of this assay is that PilB hydrolyzes ATP, releasing inorganic phosphate (Pi). The malachite green reagent forms a green complex with this Pi, and the intensity of the color, measured by absorbance, is directly proportional to ATPase activity [1] [2]. A PilB inhibitor reduces the amount of Pi released, leading to a decrease in absorbance.

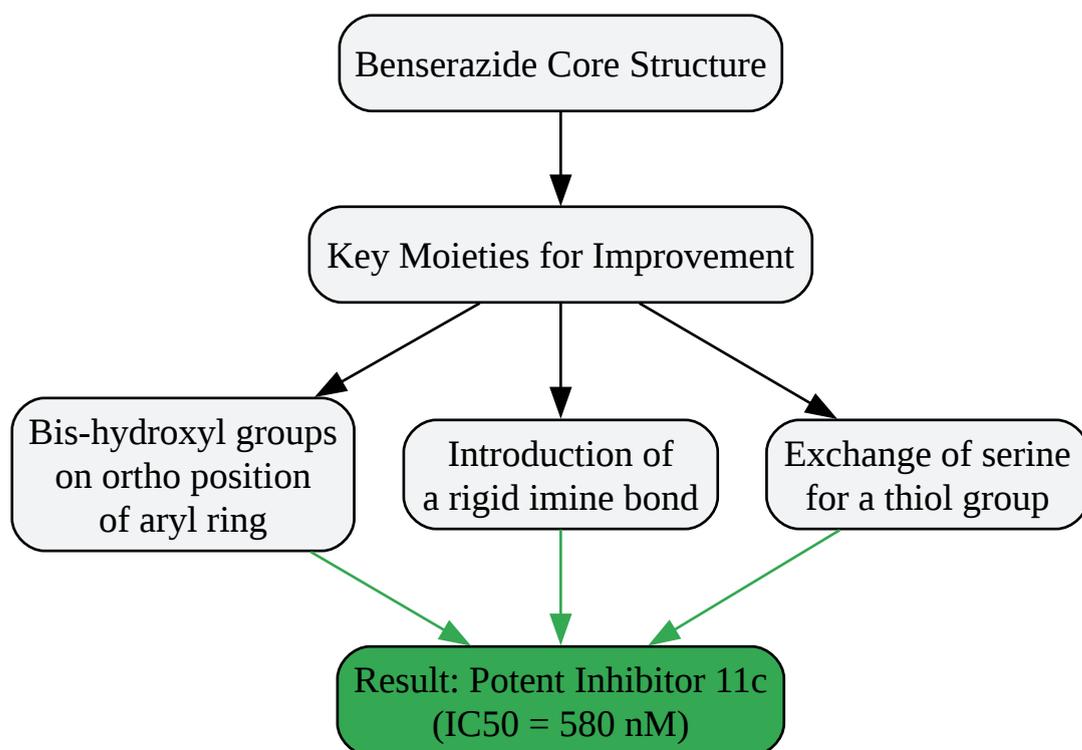
- **Key Assay Conditions:**

- **Enzyme:** 3.3 nM CtPilB [1].

- **Substrate:** 1 mM ATP [1].
- **Incubation:** 30 minutes at 54°C (the optimal temperature for CtPilB) [1].
- **Detection:** Absorbance is measured at 620 nm after the reaction is quenched and the malachite green reagent is added [1].
- **Data Analysis:** The percentage inhibition is calculated from the absorbance values. The IC₅₀ value (the half-maximal inhibitory concentration) is then determined by analyzing the dose-response curve of the inhibitor [1] [3].

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry efforts have identified the key structural features of benserazide that are critical for PilB inhibition, leading to the development of more potent derivatives like compound **11c** (IC₅₀ = 580 nM) [1]. The following diagram illustrates the logic behind these structural optimizations.



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The research concluded that the 2,6-dihydroxy substitution pattern on the phenyl ring is particularly favorable for activity. Furthermore, introducing conformational restriction and modifying the amino acid side chain were successful strategies for enhancing potency [1].

Biological Significance & Antivirulence Strategy

PilB is a bacterial enzyme essential for the assembly of the Type IV Pilus (T4P), a key virulence factor in many drug-resistant pathogens like *Acinetobacter baumannii* and *Pseudomonas aeruginosa* [1] [2]. Inhibiting PilB does not kill the bacteria but disarms it by preventing pilus-mediated functions such as adhesion, biofilm formation, and twitching motility. This "antivirulence" approach is promising for combating antibiotic-resistant infections without exerting the strong selective pressure that drives resistance development [1] [2].

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References

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